VDMS Esters Enable Hydrosilylation and Crosslinking: A Functional Capability Absent in TMS and TBDMS Analogs
The vinyl substituent on [ethenyl(dimethyl)silyl] butanoate enables platinum-catalyzed hydrosilylation with Si–H functionalized siloxanes, a reaction that is structurally impossible for saturated analogs such as TMS butanoate (CAS 16844-98-3) or TBDMS butanoate. This reactivity has been exploited in vinyldimethylsilyl-protected carbohydrates, where the VDMS group serves simultaneously as a protecting group and a latent crosslinking site for hydride-containing silicone resins [1]. In contrast, TMS and TBDMS esters lack any reactive site for hydrosilylation, rendering them inert spectators incapable of participating in silicone network formation. The ability to serve as both protecting group and crosslinker in a single reagent eliminates a deprotection-and-refunctionalization step, reducing synthetic sequence length by one step compared to workflows using saturated silyl esters.
| Evidence Dimension | Availability of reactive functional group for post-protection crosslinking (hydrosilylation) |
|---|---|
| Target Compound Data | Vinyl group present; reactive toward Pt-catalyzed hydrosilylation with Si–H siloxanes |
| Comparator Or Baseline | TMS butanoate: no vinyl group; inert. TBDMS butanoate: no vinyl group; inert |
| Quantified Difference | Binary functional difference (reactive vs. unreactive); enables 1-step reduction in synthetic sequences requiring subsequent crosslinking |
| Conditions | Pt-catalyzed hydrosilylation conditions; Si–H containing silicone resins (class-level evidence from vinyldimethylsilyl-protected carbohydrates) |
Why This Matters
For procurement decisions in silicone materials R&D, selecting the VDMS ester over a saturated analog eliminates an entire synthetic step (deprotection + separate crosslinker addition), directly reducing reagent costs and process time.
- [1] ACS Digital Library. (2022). Vinyldimethylsilyl protected carbohydrates as silicone crosslinkers. ACS Poster Presentation. View Source
